REACTION_CXSMILES
|
[OH-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[OH:12])[CH:7]=[O:8].Cl[C:14]([F:19])([F:18])C([O-])=O.[Na+]>CN(C)C=O.O>[F:18][CH:14]([F:19])[O:12][C:11]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][C:4]=1[OH:3] |f:0.1,3.4|
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1O
|
Name
|
|
Quantity
|
18.3 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by vacuum distillation and aqueous hydrochloric acid (20 mL)
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether (2×50 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with water and brine
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography on silica gel (hexane/ethyl acetate 8:2)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=C(C=C(C=O)C=C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |